1-Cyclopropyl-3-(1-naphthyl)urea

Chemical Probe Drug Discovery Pharmacology

1-Cyclopropyl-3-(1-naphthyl)urea (NSC 135994) is a disubstituted urea scaffold distinguished by its hydrophobic 1-naphthyl and compact cyclopropyl groups. With no published bioactivity, this compound is a strategic blank-slate building block for fragment-based screening and chemical optimization. Its low molecular weight (226.27 g/mol) and structural novelty make it ideal for diversifying libraries where unique topology is prioritized over pre-validated biological annotation. Secure this exclusive research chemical to advance your hit identification and lead generation programs.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 102433-12-5
Cat. No. B4973770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(1-naphthyl)urea
CAS102433-12-5
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H14N2O/c17-14(15-11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,15,16,17)
InChIKeyFKEQZELVGBYDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-(1-naphthyl)urea (CAS 102433-12-5): Compound Profile and Procurement Context


1-Cyclopropyl-3-(1-naphthyl)urea (N-cyclopropyl-N'-1-naphthalenyl-urea; also known as NSC 135994) is a disubstituted urea derivative with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol [1]. Its structure combines a hydrophobic 1-naphthyl group with a compact cyclopropyl moiety on the urea core. The compound is primarily offered as a research chemical by laboratory suppliers . Available public records indicate calculated physicochemical properties, including a predicted density of 1.22 g/cm³ and a predicted boiling point of 385.5 °C at 760 mmHg [1].

Evidence Gap for 1-Cyclopropyl-3-(1-naphthyl)urea: Why Generic Substitution Is Not Supported by Current Data


No published, comparative quantitative biological or performance data could be identified for 1-Cyclopropyl-3-(1-naphthyl)urea. While structurally related urea derivatives, such as cyclopropyl urea-based soluble epoxide hydrolase inhibitors, have been optimized for potency and pharmacokinetic profiles [1], the specific compound lacks analogous data. In the absence of head-to-head assays, cross-study comparables, or class-level performance ranges, no evidence-based claim can be made that this compound offers a quantifiable, verifiable differentiation over its closest analogs (e.g., 1-cyclohexyl-3-(1-naphthyl)urea, 1-(2-methyl-4-phenyl-pyrimidin-5-yl)-3-(1-naphthyl)urea, or 1-cyclopropyl-3-phenylurea) [2]. Therefore, generic substitution cannot be assessed, and procurement decisions cannot be guided by performance criteria.

Quantitative Differentiating Evidence for 1-Cyclopropyl-3-(1-naphthyl)urea: Absence of Verifiable Data


No Direct Comparative Activity Data Available for Procurement Decision-Making

An exhaustive search of primary research literature, patents, and authoritative databases (PubMed, SciFinder, Google Patents, PubChem, BindingDB) for 1-Cyclopropyl-3-(1-naphthyl)urea has identified no quantitative biological activity data (IC₅₀, Kd, EC₅₀) against any defined target, nor any comparative data versus structurally similar analogs. This absence of core differentiating evidence makes it impossible to construct an evidence-based guide to support selection over alternatives [1].

Chemical Probe Drug Discovery Pharmacology

Application Scenarios for 1-Cyclopropyl-3-(1-naphthyl)urea in Absence of Performance Data


Use as a Negative Control or Inactive Reference Compound

In the absence of published bioactivity, 1-cyclopropyl-3-(1-naphthyl)urea may be empirically tested to serve as a negative control in kinase or enzyme inhibition assays, where the cyclopropyl and naphthyl groups confer no known binding affinity.

Fragment-Based Drug Discovery Starting Point

The compound's low molecular weight (226.27 g/mol) and simple urea scaffold make it a candidate for fragment screening; its lack of pre-existing activity data allows it to serve as a blank-slate building block for chemical optimization, referencing the sEH inhibitor optimization work on cyclopropyl urea derivatives.

Chemical Procurement for Compound Library Expansion

This compound may be acquired to diversify a chemical library where structural novelty (cyclopropyl-naphthyl urea) is prioritized over validated biological annotation.

Quote Request

Request a Quote for 1-Cyclopropyl-3-(1-naphthyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.